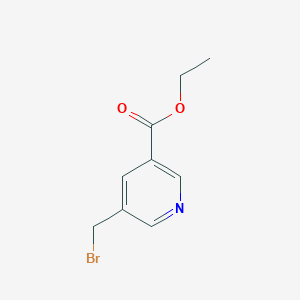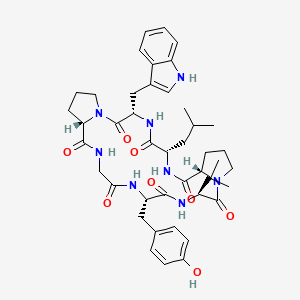
2,1,3-Benzothiadiazole-4,7-diamine
Vue d'ensemble
Description
2,1,3-Benzothiadiazole-4,7-diamine is a heterocyclic compound that features a benzene ring fused with a thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including those used in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .
Mécanisme D'action
Target of Action
The primary target of 2,1,3-Benzothiadiazole-4,7-diamine is the organic light-emitting diodes (OLEDs) , organic solar cells, and organic field-effect transistors . It is used as an acceptor unit in the development of photoluminescent compounds .
Mode of Action
This compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . The electron density transfers from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
The compound affects the photoluminescence pathway . It is used in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions . It is also used in the molecular construction of OLEDs, organic solar cells, and organic field-effect transistors .
Pharmacokinetics
It is known that the compound tends to self-assemble into highly ordered crystalline solids .
Result of Action
The introduction of this compound presents an efficient input for the design of red thermally activated delayed fluorescence (TADF) emitters . It also provides benefits for the resulting high-efficiency OLEDs, which show a maximum external quantum efficiency of 8.8% at a luminance of 1.06 cd m −2 with the emission peak at 636 nm .
Action Environment
The action of this compound can be influenced by environmental factors such as mechanical and thermal stimuli . The compound exhibits varying degrees of responsiveness to these stimuli .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various biomolecules due to its strong electron-withdrawing ability . This property allows it to improve the electronic properties of the resulting organic materials .
Cellular Effects
It is known that this compound can influence cell function by affecting the electronic properties of organic materials . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level due to its strong electron-withdrawing ability . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound can improve the electronic properties of organic materials . This could potentially influence the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that this compound can improve the electronic properties of organic materials . This could potentially influence the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known that this compound can improve the electronic properties of organic materials . This could potentially involve interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound can improve the electronic properties of organic materials . This could potentially involve interactions with transporters or binding proteins, and effects on its localization or accumulation.
Subcellular Localization
It is known that this compound can improve the electronic properties of organic materials . This could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole-4,7-diamine can be synthesized through several methods. One common approach involves the bromination of 2,1,3-benzothiadiazole to produce 4,7-dibromo-2,1,3-benzothiadiazole, which is then subjected to further reactions to introduce the amine groups . Another method involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale bromination reactions followed by amination processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,1,3-Benzothiadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Under reducing conditions, it can be converted back to the corresponding diamine.
Substitution: The compound readily forms nitro and chloro derivatives through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid and chlorine gas are employed for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diamines.
Substitution: Nitro and chloro derivatives.
Applications De Recherche Scientifique
2,1,3-Benzothiadiazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of photoluminescent compounds and conductive polymers.
Biology: The compound’s derivatives are explored for their potential in bioimaging and biosensing applications.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is utilized in the production of OLEDs, organic solar cells, and organic field-effect transistors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar electronic properties but lacking the amine groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A brominated derivative used as an intermediate in various syntheses.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A compound with extended conjugation and enhanced electronic properties.
Uniqueness
2,1,3-Benzothiadiazole-4,7-diamine is unique due to the presence of amine groups at the 4 and 7 positions, which allows for further functionalization and enhances its applicability in various fields. Its strong electron-withdrawing ability and versatility in chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
2,1,3-benzothiadiazole-4,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZIRYFWNLCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454949 | |
| Record name | 2,1,3-Benzothiadiazole-4,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19951-39-4 | |
| Record name | 2,1,3-Benzothiadiazole-4,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B3338888.png)









![N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide](/img/structure/B3338961.png)



